molecular formula C15H11N B1267125 9-(prop-2-yn-1-yl)-9H-carbazole CAS No. 4282-77-3

9-(prop-2-yn-1-yl)-9H-carbazole

Cat. No.: B1267125
CAS No.: 4282-77-3
M. Wt: 205.25 g/mol
InChI Key: LIBFASXXGGLDFB-UHFFFAOYSA-N
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Description

9-(prop-2-yn-1-yl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of a propargyl group (prop-2-yn-1-yl) in this compound adds unique reactivity and potential for various chemical transformations.

Scientific Research Applications

9-(prop-2-yn-1-yl)-9H-carbazole has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

    Biology: The compound and its derivatives have shown potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its cytotoxic activity against cancer cell lines.

    Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

Future Directions

The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole typically involves the alkylation of carbazole with propargyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The propargyl group in this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the triple bond in the propargyl group can lead to the formation of saturated or partially saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the propargyl group in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Saturated derivatives like 9-(propyl)-9H-carbazole.

    Substitution: Substituted carbazole derivatives with various functional groups.

Comparison with Similar Compounds

  • 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Comparison: 9-(prop-2-yn-1-yl)-9H-carbazole is unique due to its specific substitution pattern and the presence of the propargyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Compared to other similar compounds, it may exhibit different biological activities and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

9-prop-2-ynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFASXXGGLDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300977
Record name 9-prop-2-ynylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-77-3
Record name 4282-77-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-prop-2-ynylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3,000 ml. 3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel, Dry Ice/acetone reflux condenser and means for providing nitrogen atmosphere. To the flask was added 75 g (0.45 mole) of carbazole, 20 g (0.50 mole) of sodium amide, and 1500 ml of liquid ammonia. After stirring vigorously at 31 33° C for about 2.5 hr, 75 g (0.63 mole) of 3-bromo-1-propyne was added dropwise over a period of 1 hr to the reaction mixture at -55° C. After the addition, striring was continued for an additional 5 hrs, and the ammonia was allowed to evaporate overnight. The residue in the reaction flask was extracted with hexane four times. In each extraction, 3,000 ml of hexane was used and the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature. Removal of the solvent from each fraction gave the desired product: fraction #1 =24 g (m.p. 94°-100° C); fraction #2 =21 g (m.p. 103°-106° C); fraction #3 =25 g (m.p. 104°-106° C); and fraction 190 4 =17 g (m.p. 100°-106° C). The combined crystals (87 g, 94% yield) were recrystallized from hexane at a concentration of 7 g per 100 ml of hexane, giving 60 g of plate-like crystals, m.p. 104°-107° C. IR (KBr pellet) in cm-1 : 3250 (C≡CH), 2120 (C≡C), 1620 +1590 (C=C), 1480 (CH2), 1450 +1320 (C--N), 740 +720 (Ar), 680 +660 (C ≡CH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(prop-2-yn-1-yl)-9H-carbazole
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9-(prop-2-yn-1-yl)-9H-carbazole
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Q & A

Q1: What is the spatial arrangement of atoms in 9-(prop-2-yn-1-yl)-9H-carbazole?

A1: X-ray crystallography reveals that this compound has a nearly planar tricyclic aromatic ring system []. The two chlorine atoms in the structure are positioned slightly out of the carbazole ring plane. The acetylene group adopts a syn orientation relative to the ring system. The crystal structure lacks noticeable π-π stacking interactions or hydrogen bonds [].

Q2: How is Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate synthesized?

A2: Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate is synthesized through a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry" []. This reaction occurs between α-azido diethyl amino methylphosphonate and this compound in a 50:50 water/ethanol mixture. Copper sulfate pentahydrate and sodium ascorbate are used as catalysts to achieve high yield and regioselectivity, yielding the 1,4-regioisomer as the major product [].

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